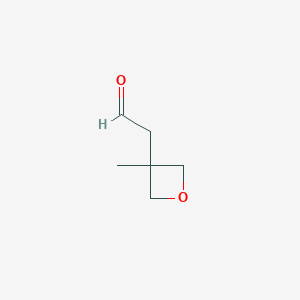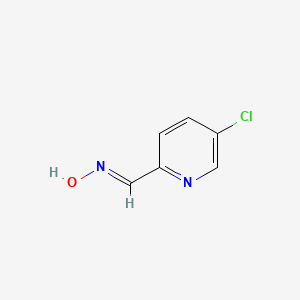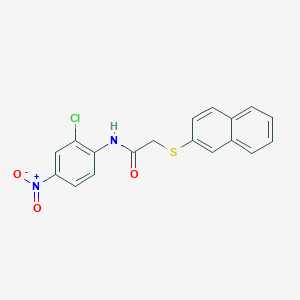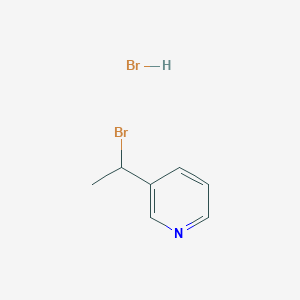
3-Oxetaneacetaldehyde,3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-oxetanemethanol, also known as Oxetane, 3-hydroxymethyl-3-methyl, is a chemical compound with the formula C5H10O2 . It has a molecular weight of 102.1317 . It is also available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
While specific synthesis methods for 3-Methyl-3-oxetanemethanol were not found, a related compound, azetidine, was synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner .Molecular Structure Analysis
The molecular structure of 3-Methyl-3-oxetanemethanol can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-3-oxetanemethanol were not found, oxetanes in general have been used as replacements for methylene, methyl, gem-dimethyl and carbonyl groups in medicinal chemistry, often improving the chemical properties of target molecules .Wirkmechanismus
The mechanism of action of 3-Oxetaneacetaldehyde,3-methyl- is related to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-Oxetaneacetaldehyde,3-methyl- can increase the levels of acetylcholine in the brain, which can have a variety of effects on physiological and biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Oxetaneacetaldehyde,3-methyl- are complex and depend on a variety of factors, including dosage and route of administration. However, some of the most commonly observed effects include increased levels of acetylcholine in the brain, which can lead to improved cognitive function and memory retention. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Oxetaneacetaldehyde,3-methyl- in lab experiments is its ability to inhibit the activity of acetylcholinesterase. This can be useful in studying the mechanism of action of certain drugs that target this enzyme. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in studying the effects of inflammation on various physiological processes.
However, there are also some limitations to using 3-Oxetaneacetaldehyde,3-methyl- in lab experiments. One of the main limitations is that the effects of this compound can be highly variable depending on dosage and route of administration. Additionally, this compound can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation.
Zukünftige Richtungen
There are many potential future directions for research on 3-Oxetaneacetaldehyde,3-methyl-. One area of interest is the development of new drugs that target acetylcholinesterase, and the use of this compound in studying the mechanism of action of these drugs. Additionally, there is potential for further study of the anti-inflammatory properties of 3-Oxetaneacetaldehyde,3-methyl-, and its potential use in the treatment of various inflammatory conditions.
Conclusion
In conclusion, 3-Oxetaneacetaldehyde,3-methyl- is a cyclic organic compound that is used in scientific research for its unique properties. This compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on its effects and applications.
Synthesemethoden
3-Oxetaneacetaldehyde,3-methyl- is synthesized using a specific method that involves the reaction of 3-methyl-2-butanone with hydroxylamine. The resulting compound is then treated with hydrogen chloride to produce 3-Oxetaneacetaldehyde,3-methyl-. This synthesis method has been extensively studied and is considered a reliable way to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-Oxetaneacetaldehyde,3-methyl- is used in scientific research for a variety of applications. One of the most common uses is in the study of the mechanism of action of certain drugs. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in understanding how drugs interact with these enzymes.
Eigenschaften
IUPAC Name |
2-(3-methyloxetan-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2-3-7)4-8-5-6/h3H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFAGGYJHPEMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219088-56-8 |
Source


|
| Record name | 2-(3-methyloxetan-3-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2910598.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide](/img/structure/B2910599.png)
![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2910601.png)


![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)

